An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate
A Note to the Reader: As a Senior Application Scientist, maintaining the highest standards of scientific integrity is paramount. Extensive searches for the specific crystal structure and X-ray diffraction data for Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (CAS No. 26431-52-7) in open-access and proprietary databases, including the Cambridge Structural Database (CSD), did not yield a publicly available, experimentally determined crystal structure.
Therefore, this guide has been constructed as a comprehensive, field-proven methodological framework. It outlines the authoritative, step-by-step process that a research scientist would follow to determine and analyze the crystal structure of this, or a similar, novel small molecule. The experimental data presented within this guide are representative examples derived from common outcomes for small organic molecules and should be treated as illustrative placeholders. This document serves as an expert-level protocol and a guide to interpretation, rather than a report on a pre-existing structure.
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties, profoundly influencing its application in fields such as drug development and materials science. This technical guide provides a comprehensive overview of the principles and methodologies for determining the crystal structure of Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate, a fluorinated heterocyclic compound of interest. We will detail the entire workflow, from the crucial first step of single-crystal growth to the final stages of structure solution, refinement, and in-depth analysis. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the theoretical underpinnings for each experimental choice.
Introduction: The Significance of Structural Elucidation
Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate (C₉H₉F₃O₃) is a small organic molecule featuring a furan core, a common scaffold in medicinal chemistry. The presence of a trifluoromethyl group is of particular note, as this moiety is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] A definitive crystal structure provides indisputable evidence of molecular connectivity, stereochemistry, and conformation. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR) and for designing next-generation analogs with improved efficacy and safety profiles.
X-ray crystallography remains the gold standard for determining the atomic and molecular structure of a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce the arrangement of electrons, and thus atoms, within the crystal lattice.
Experimental Workflow: From Powder to Structure
The journey to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.
Synthesis and Purification
The starting material for any crystallographic study must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. While several suppliers list Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate, for crystallographic purposes, re-purification is a mandatory step.[4][5]
Protocol 2.1: Recrystallization for Purity
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Dissolve the crude Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
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Gravity filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly and undisturbed to room temperature.
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Further cool the solution in an ice bath to maximize the yield of the purified solid.
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Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
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Dry the purified compound under vacuum. The purity should be confirmed by NMR and melting point analysis.
Single Crystal Growth: The Art and Science
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal is a well-formed, single, defect-free specimen with dimensions typically between 0.1 and 0.3 mm in all directions.
Protocol 2.2: Slow Evaporation Method
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Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).
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Transfer the solution to a small, clean vial.
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Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent.
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Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
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Monitor the vial for the formation of single crystals.
Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. The rate of evaporation must be carefully controlled; too rapid, and a polycrystalline powder will result.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters
| Parameter | Illustrative Value |
| Empirical formula | C₉H₉F₃O₃ |
| Formula weight | 222.16 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5(1) Å, b = 12.0(1) Å, c = 9.5(1) Å |
| α = 90°, β = 105.0(5)°, γ = 90° | |
| Volume | 935(2) ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.577 Mg/m³ |
| Absorption coefficient | 0.15 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 8500 |
| Independent reflections | 2150 [R(int) = 0.04] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2150 / 0 / 136 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Structure Solution and Refinement
The collected diffraction data (a series of reflection intensities) are then processed to solve the crystal structure.
Caption: Workflow for X-ray crystallographic analysis.
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.
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Structure Refinement: The initial atomic model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Lighter atoms, such as hydrogen, are typically located in the difference Fourier map and refined using a riding model.
Analysis of the (Hypothetical) Crystal Structure
A full analysis of the crystal structure would involve examining intramolecular features (bond lengths, angles, and torsion angles) and intermolecular interactions that dictate the crystal packing.
Molecular Conformation
The furan ring is an aromatic heterocycle and is expected to be largely planar. Key structural questions to be answered would include:
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The orientation of the ethyl ester group relative to the furan ring.
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The rotational position of the trifluoromethyl group.
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The planarity of the entire molecule.
Intermolecular Interactions and Crystal Packing
Even in the absence of strong hydrogen bond donors, molecules can pack efficiently through weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking if the furan rings of adjacent molecules are suitably aligned. These interactions are critical for understanding the solid-state properties of the material. A Hirshfeld surface analysis would be a powerful tool to visualize and quantify these intermolecular contacts.[6]
Conclusion and Future Directions
This guide has outlined the comprehensive, state-of-the-art methodology for the determination and analysis of the crystal structure of Ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate. While a definitive, experimentally determined structure is not yet publicly available, the protocols and analytical frameworks described herein represent the gold standard in the field. The elucidation of this structure would provide invaluable insight for chemists and drug developers, enabling a deeper understanding of its structure-property relationships and paving the way for the rational design of new chemical entities. The next logical step would be to perform these experiments to generate the empirical data for this compound of interest.
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The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4 - ResearchGate. [Link]
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Crystal structure of ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate, C13H16N2O4 - ResearchGate. [Link]
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Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate - PMC - NIH. [Link]
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Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate - ResearchGate. [Link]
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